molecular formula C14H18BrN3O2S B213600 4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide

4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide

Cat. No.: B213600
M. Wt: 372.28 g/mol
InChI Key: BVSZIJJCVFMDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methylation: The methylation of the nitrogen atom in the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the brominated and methylated pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in the presence of a base such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, particularly as an antimicrobial or anticancer agent, due to its sulfonamide moiety.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure but lacking the sulfonamide group.

    4-chloro-1H-pyrazole: Another pyrazole derivative with a chlorine atom instead of a bromine atom.

    4-iodo-1H-pyrazole: A pyrazole derivative with an iodine atom, which can exhibit different reactivity and properties compared to the bromine-containing compound.

Uniqueness

4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is unique due to the combination of its bromine atom, methylated pyrazole ring, and sulfonamide group

Properties

Molecular Formula

C14H18BrN3O2S

Molecular Weight

372.28 g/mol

IUPAC Name

4-bromo-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H18BrN3O2S/c1-10-14(11(2)18(4)16-10)9-17(3)21(19,20)13-7-5-12(15)6-8-13/h5-8H,9H2,1-4H3

InChI Key

BVSZIJJCVFMDAU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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